molecular formula C9H9NO2 B1413763 5-Allylnicotinic acid CAS No. 1211525-82-4

5-Allylnicotinic acid

Cat. No.: B1413763
CAS No.: 1211525-82-4
M. Wt: 163.17 g/mol
InChI Key: NPCLROCJTIETQG-UHFFFAOYSA-N
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Description

5-Allylnicotinic acid: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an allyl group attached to the fifth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allylnicotinic acid typically involves the allylation of nicotinic acid. One common method is the reaction of nicotinic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Allylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-formylnicotinic acid or 5-carboxynicotinic acid.

    Reduction: Formation of 5-propylnicotinic acid.

    Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Allylnicotinic acid is used as a building block in organic synthesis. Its allyl group provides a reactive site for further functionalization, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate metabolic pathways involving nicotinic acid.

Medicine: Potential medicinal applications include the development of new drugs targeting nicotinic acid receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or neuroprotective effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Properties

IUPAC Name

5-prop-2-enylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h2,4-6H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLROCJTIETQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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